Iron(II) fluoride tetrahydrate

Übersicht

Beschreibung

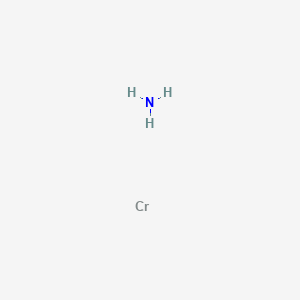

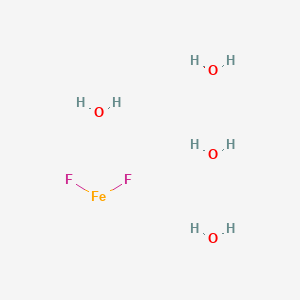

Iron(II) fluoride tetrahydrate, also known as ferrous fluoride tetrahydrate, is an inorganic compound with the molecular formula FeF2·4H2O . It is a white crystalline solid .

Synthesis Analysis

The anhydrous form of Iron(II) fluoride can be prepared by the reaction of ferrous chloride with anhydrous hydrogen fluoride . The tetrahydrate can be prepared by dissolving iron in warm hydrated hydrofluoric acid and precipitating the result by the addition of ethanol .Molecular Structure Analysis

The anhydrous form of Iron(II) fluoride adopts the TiO2 rutile structure, where the iron cations are octahedral and fluoride anions are trigonal planar . The tetrahydrate can exist in two structures, or polymorphs. One form is rhombohedral and the other is hexagonal .Chemical Reactions Analysis

Iron(II) fluoride sublimes between 958 and 1178 K . The heat of sublimation was experimentally determined and averaged to be 271 ± 2 kJ mole−1 . The following reaction is proposed in order to calculate the atomization energy for Fe+: FeF2 + e → Fe+ + F2 (or 2F) + 2e .Physical And Chemical Properties Analysis

Iron(II) fluoride tetrahydrate has a molar mass of 165.902 g/mol . It is colorless and forms transparent crystals . The density of the tetrahydrate is 2.20 g/cm3 . It has a melting point of 100 °C and is insoluble in ethanol and ether but dissolves in HF .Wissenschaftliche Forschungsanwendungen

Catalytic Applications : Iron(II) fluoride complexes are used in catalytic applications like C-F bond activation and fluorocarbon functionalization. They have shown effectiveness in the hydrodefluorination of perfluorinated aromatic compounds and fluorinated olefins, demonstrating the ability to activate C-F bonds without competitive C-H activation using an inexpensive 3d transition metal (Vela et al., 2005).

Spectrophotometric Analysis : The selective determination of Fe(II) by the 1,10-phenanthroline method in the presence of large amounts of Fe(III) is facilitated by iron(II) fluoride. Fluoride effectively masks Fe(III), which is crucial for accurate spectrophotometric analysis (Tamura et al., 1974).

Ion-Selective Electrode Analysis : Iron determination using a fluoride ion-selective electrode demonstrates fast and accurate results. This method involves nonlinear regression calibration plots and parabolic interpolation, and is suitable for mineral sample analysis (Sun et al., 1993).

X-Ray Spectroscopy Studies : Iron(II) and (III) fluorides have been examined using X-ray emission and photoelectron spectroscopies, providing insights into the electronic structure and the nature of Fe-F bonding. This research is valuable for understanding the covalent nature of these compounds (Kasrai & Urch, 1980).

Electrochemical Energy Storage : Iron fluoride materials, including iron(II) fluoride, are being explored for use in advanced batteries and supercapacitors due to their excellent chemical tailorability and potential for high energy storage capacity (Zhang et al., 2019).

Industrial Applications : Iron(II) fluoride is used in various industrial applications, including the manufacture of magnets, catalysts in the petroleum and organic industry, and in fire-retardant formulations. Its preparation and properties, along with those of its hydrates and complexes, are key areas of study (Meshri, 2000).

Safety And Hazards

Zukünftige Richtungen

Iron(II) fluoride tetrahydrate has potential applications in the field of energy storage and conversion . It can be used in Li-ion technology due to the possibility of more-than-one electrode reaction . By reaction with lithium, transition metal fluorides can potentially enhance the energy stored in commercial cells .

Eigenschaften

IUPAC Name |

difluoroiron;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUQQQYUHMEQEX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.F[Fe]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2FeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(II) fluoride tetrahydrate | |

CAS RN |

13940-89-1 | |

| Record name | Iron(II) fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.